6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrFN2O3/c18-10-5-6-14-9(7-10)8-12(17(22)23-14)16-20-15(21-24-16)11-3-1-2-4-13(11)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNKMJFQQKDRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 2H-chromen-2-one to introduce the bromo substituent. This is followed by the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The chromenone core can be oxidized or reduced to form different derivatives.
Cyclization: The oxadiazole ring can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, hydrazides for oxadiazole formation, and various nucleophiles for substitution reactions. Typical conditions involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo substituent .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the compound exhibit promising anticancer properties. For instance, studies have shown that compounds containing oxadiazole moieties can inhibit cancer cell proliferation effectively. The anticancer mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Case Study:
A study demonstrated that a related oxadiazole derivative significantly inhibited the growth of the HEPG-2 liver cancer cell line, showcasing an IC50 value comparable to established chemotherapeutic agents like ketoconazole .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Its derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as bromine and fluorine, enhances their antimicrobial potency.
Data Table: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 46.9 | Antibacterial |
| Compound B | 5.8 | Antifungal |
Synthetic Methodologies
The synthesis of 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions that incorporate various methodologies such as:
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance the yield and reduce reaction times in the synthesis of oxadiazole derivatives. This method allows for better control over reaction conditions and has been shown to improve the efficiency of synthesizing complex structures.
Example:
In a reported synthesis, microwave-assisted methods yielded a higher percentage of desired products compared to conventional heating methods .
One-Pot Reactions
One-pot synthesis strategies are advantageous for creating complex molecules with fewer purification steps required. These methods often involve sequential reactions where intermediates are not isolated but rather directly converted into final products.
Material Science Applications
Beyond medicinal chemistry, 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has potential applications in material science due to its unique electronic properties.
Organic Light Emitting Diodes (OLEDs)
The compound's structural characteristics lend themselves to applications in OLED technology, where materials with specific electronic properties are essential for efficient light emission.
Research Findings:
Studies have indicated that incorporating oxadiazole units into polymer matrices can enhance the performance of OLEDs by improving charge transport and light emission efficiency .
Mechanism of Action
The mechanism of action of 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The oxadiazole ring and the chromenone core can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell proliferation or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The target compound shares structural similarities with several coumarin-based heterocycles. Key analogues include:
Key Observations :
- Heterocycle Impact : The 1,2,4-oxadiazole ring in the target compound offers greater stability compared to oxazole (prone to hydrolysis) or tetrazole (metabolic instability) . Thiazole derivatives exhibit distinct electronic profiles due to sulfur’s polarizability, which may alter binding modes in biological systems .
Physicochemical and Spectral Properties
Comparative data from synthesized analogues:
Notes:
- The oxadiazole-containing target compound is expected to exhibit higher thermal stability than oxazole derivatives due to aromaticity and resonance stabilization .
- Bromine’s presence in coumarin derivatives consistently results in distinct IR stretches (C–Br ~592 cm⁻¹) and upfield shifts in ^13C NMR for adjacent carbons .
Biological Activity
6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by a chromenone core substituted with a bromine atom and a 1,2,4-oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 312.12 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
| Molecular Formula | |
| Molecular Weight | 312.12 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 6-bromo-2H-chromen-2-one with an appropriate oxadiazole precursor. Methods often include cyclization reactions under acidic or basic conditions to yield the final product with high purity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. For instance, derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain analogs exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin .
Antifungal Activity
Research has demonstrated that oxadiazole-containing compounds can possess significant antifungal activity. For example, compounds with similar structures were tested against fungal strains like Candida albicans and Aspergillus niger, showing effective inhibition at low concentrations . The presence of electron-withdrawing groups (like fluorine) in the phenyl ring has been associated with enhanced antifungal potency.
Anticancer Potential
Recent studies have explored the anticancer potential of oxadiazole derivatives. In vitro assays indicated that some compounds could inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of oxadiazole derivatives for their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had MIC values lower than those of traditional antibiotics .
- Antifungal Activity : Another investigation focused on the antifungal effects of oxadiazole derivatives against Fusarium oxysporum. Compounds exhibited significant inhibitory effects at concentrations as low as 10 µg/mL .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly affect biological activity. For instance:
- Fluorination : The introduction of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Bromination : The presence of bromine is linked to increased antimicrobial activity due to its ability to disrupt cellular processes in pathogens.
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Functionalization of the chromenone core. For example, 6-bromo-3-acetyl-chromen-2-one can be synthesized via acetylation of 6-bromo-chromen-2-one using acetic anhydride under reflux .
- Step 2 : Formation of the 1,2,4-oxadiazole ring. Reacting amidoximes with activated carbonyl groups (e.g., from acetylated chromenones) in the presence of a dehydrating agent (e.g., DCC or POCl₃) facilitates cyclization .
- Step 3 : Introduction of the 2-fluorophenyl group. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2-fluorophenylboronic acid under inert conditions is effective for aryl substitution .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
A combination of techniques ensures accurate structural validation:
- 1H/13C/19F NMR : To confirm substitution patterns and aromatic proton environments. For example, the 2-fluorophenyl group shows distinct 19F NMR shifts near -110 ppm .
- HRMS (ESI) : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch of chromenone at ~1665 cm⁻¹ and C=N of oxadiazole at ~1590 cm⁻¹) .
Q. How can researchers optimize the purification of this compound following synthesis?
Purification strategies include:
- Column Chromatography : Use gradients of non-polar/polar solvents (e.g., PE/EA 4:1) to separate intermediates and final products .
- Recrystallization : Ethanol or chloroform/methanol mixtures are effective for obtaining single crystals suitable for X-ray analysis .
- HPLC : For resolving closely related impurities, especially in fluorinated or brominated derivatives .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectral data interpretation for derivatives of this compound?
Contradictions (e.g., unexpected NMR shifts or HRMS deviations) require:
- Multi-Technique Cross-Validation : Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH groups in hydrazine derivatives) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .
Q. How can X-ray crystallography be utilized to determine the molecular conformation and intermolecular interactions of this compound?
- Data Collection : Use SHELX programs (e.g., SHELXL) for structure solution and refinement. High-resolution data (≤1.0 Å) minimizes disorder modeling errors .
- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify interaction patterns (e.g., R₂²(8) motifs in oxadiazole-containing crystals) .
- Crystal Packing Studies : Identify π-π stacking (chromenone/fluorophenyl) or halogen bonding (C-Br⋯O) to rationalize stability and solubility .
Q. What methodologies are recommended for analyzing the electronic effects of substituents on the chromenone core in structure-activity relationship (SAR) studies?
- Electron-Donating/Withdrawing Substitutions : Synthesize analogs with varying substituents (e.g., -NO₂, -OCH₃) at the 3-position of the chromenone. Monitor electronic effects via Hammett constants and correlate with biological activity .
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and reactivity. For example, electron-withdrawing groups (e.g., -Br) lower LUMO energy, enhancing electrophilicity .
- Biological Assay Design : Use in vitro models (e.g., antiproliferative activity against cancer cell lines) to link electronic properties to efficacy. Ensure assays control for solubility (e.g., DMSO concentration ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
